molecular formula C15H11NO5 B1589342 4-(4-Carboxybenzamido)benzoic acid CAS No. 56419-89-7

4-(4-Carboxybenzamido)benzoic acid

Cat. No.: B1589342
CAS No.: 56419-89-7
M. Wt: 285.25 g/mol
InChI Key: WPQIUQXWDUZDBI-UHFFFAOYSA-N
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Description

“4-(4-Carboxybenzamido)benzoic acid” is a chemical compound with the molecular formula C15H11NO5 . It has a molecular weight of 285.25 . It is stored in a dry room at room temperature .

Scientific Research Applications

Photoluminescent Properties and Metal-Organic Frameworks

4-(4-Carboxybenzamido)benzoic acid has been utilized in the synthesis of metal-organic frameworks (MOFs), particularly with divalent zinc ions. These MOFs exhibit varied topologies and interesting photoluminescent properties, contributing to research in materials science and photoluminescence. For example, the combination of divalent zinc ions with this compound and different bipyridine ligands resulted in a series of MOFs with unique architectures and photoluminescent characteristics (Lian, Zhao, & Zhao, 2013).

Biochemical and Medicinal Studies

Benzoic acid derivatives, including this compound, have been studied for their biochemical and medicinal properties. For instance, research has focused on the synthesis and biological activity of various compounds derived from benzoic acid, investigating their antibacterial and antifungal activities (Mehta, 2013). Additionally, studies have been conducted on the ionization properties of benzoic acid derivatives, such as 4-hydroxybenzoic acid, in different environments, contributing to our understanding of these compounds' chemical behavior (Notario, 2000).

Environmental and Analytical Chemistry

Benzoic acid derivatives have been examined for their roles in environmental and analytical chemistry. For example, research into the removal of emerging contaminants (ECs) from the environment has included studies on molecularly imprinted polymers using benzoic acid derivatives, highlighting their potential for environmental remediation (Das, Wankhade, & Kumar, 2021).

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

4-[(4-carboxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-13(9-1-3-10(4-2-9)14(18)19)16-12-7-5-11(6-8-12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQIUQXWDUZDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435036
Record name 4-(4-Carboxybenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56419-89-7
Record name 4-(4-Carboxybenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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